molecular formula C8H8O3 B1624027 Methyl furfuracrylate CAS No. 623-18-7

Methyl furfuracrylate

Cat. No. B1624027
CAS RN: 623-18-7
M. Wt: 152.15 g/mol
InChI Key: PLNJUBIUGVATKW-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl furfuracrylate belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Methyl furfuracrylate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Methyl furfuracrylate has been primarily detected in urine. Within the cell, methyl furfuracrylate is primarily located in the cytoplasm. Methyl furfuracrylate has a cherry, cinnamate, and clove taste.

Scientific Research Applications

Chemical Reactions and Products

Methyl furfuracrylate, through its reactions with other chemicals, contributes to various chemical synthesis processes. For instance, the reaction of 2-methylfuran with methyl acrylate produces unusual compounds such as 1,1′-bis(5-methyl-2-furyl)ethane and methyl 3,3′-bis(5-methyl-2-furyl)propionate (Maruyama, Fujiwara, & Taniguchi, 1981). This type of reaction differs markedly from the reactions involving furan with olefins.

Raman Spectroscopy Studies

The Raman spectra of methyl and ethyl esters of α-furfuracrylic acid, including methyl furfuracrylate, have been examined. These studies provide valuable insights into the molecular structure and behavior of these compounds (Matsuno & Han, 1936).

Analytical Chemistry Applications

In analytical chemistry, furfural compounds like methyl furfuracrylate are integral in the food industry for detecting flavor substances. For instance, coumarin hydroxylamine has been used to analyze furfural compounds in food products, highlighting their importance in food safety and quality control (Lin et al., 2020).

Catalytic Transformations

Methyl furfuracrylate is also crucial in catalytic transformations, as demonstrated in studies involving the transformation of renewable furfural with aliphatic alcohols (Tong et al., 2015). These transformations are pivotal for developing sustainable and efficient chemical processes.

Environmental and Health Studies

Understanding the environmental and health impacts of furfural compounds is another significant area of research. Studies have focused on the risks associated with the presence of furan and methylfurans in food, considering their potential toxicity and carcinogenic effects (Knutsen et al., 2017).

Renewable Biomass Resources

Furfural derivatives, including methyl furfuracrylate, are also researched as promising materials derived from renewable biomass resources. These compounds are being explored for their potential in replacing petroleum-based building blocks in the production of plastics and fine chemicals (Pace et al., 2012).

properties

CAS RN

623-18-7

Product Name

Methyl furfuracrylate

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

methyl (E)-3-(furan-2-yl)prop-2-enoate

InChI

InChI=1S/C8H8O3/c1-10-8(9)5-4-7-3-2-6-11-7/h2-6H,1H3/b5-4+

InChI Key

PLNJUBIUGVATKW-SNAWJCMRSA-N

Isomeric SMILES

COC(=O)/C=C/C1=CC=CO1

SMILES

COC(=O)C=CC1=CC=CO1

Canonical SMILES

COC(=O)C=CC1=CC=CO1

Other CAS RN

623-18-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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